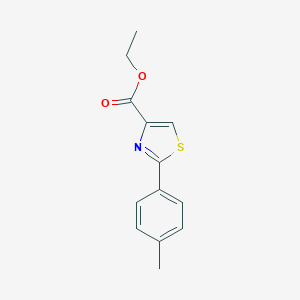

Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-3-16-13(15)11-8-17-12(14-11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJADELKTGPHXGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377060 | |

| Record name | ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132089-32-8 | |

| Record name | ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details the prevalent synthetic methodology, experimental protocols, and relevant characterization data.

Core Synthesis: The Hantzsch Thiazole Synthesis

The most common and efficient method for the synthesis of this compound is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of a thioamide with an α-halo ketone. In this specific synthesis, 4-methylthiobenzamide reacts with an ethyl 2-halo-3-oxobutanoate, typically ethyl bromopyruvate, to yield the target thiazole derivative.

Reaction Scheme

Caption: Hantzsch synthesis of the target compound.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Methylthiobenzamide | 151.23 | 1.51 g | 0.01 |

| Ethyl bromopyruvate | 195.03 | 1.95 g | 0.01 |

| Ethanol | 46.07 | 20 mL | - |

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.51 g (0.01 mol) of 4-methylthiobenzamide in 20 mL of absolute ethanol.

-

Addition of Reagent: To the stirred solution, add 1.95 g (0.01 mol) of ethyl bromopyruvate dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

Isolation: Pour the concentrated reaction mixture into 50 mL of cold water. A solid precipitate will form.

-

Purification: Collect the solid by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure this compound.

-

Drying: Dry the purified product in a vacuum oven at 40-50 °C.

Experimental Workflow

Caption: Step-by-step experimental workflow.

Characterization Data

The synthesized this compound should be characterized to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₁₃H₁₃NO₂S |

| Molecular Weight | 247.31 g/mol [1] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 45-46 °C[1] |

| CAS Number | 132089-32-8[1] |

Spectroscopic Data:

While specific spectra for the synthesized compound require experimental determination, typical expected shifts in nuclear magnetic resonance (NMR) and characteristic peaks in infrared (IR) spectroscopy are outlined below based on the structure.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~1.4 (t, 3H, -OCH₂CH₃ )

-

δ ~2.4 (s, 3H, Ar-CH₃ )

-

δ ~4.4 (q, 2H, -OCH₂ CH₃)

-

δ ~7.2-7.3 (d, 2H, Ar-H)

-

δ ~7.8-7.9 (d, 2H, Ar-H)

-

δ ~8.1 (s, 1H, thiazole-H)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~14.5 (-OCH₂C H₃)

-

δ ~21.5 (Ar-C H₃)

-

δ ~61.5 (-OC H₂CH₃)

-

δ ~126.0-130.0 (Ar-C)

-

δ ~142.0 (Ar-C)

-

δ ~148.0 (Thiazole C4)

-

δ ~162.0 (C=O)

-

δ ~168.0 (Thiazole C2)

-

-

IR (KBr, cm⁻¹):

-

~3100 (C-H aromatic)

-

~2980 (C-H aliphatic)

-

~1720 (C=O ester)

-

~1600, 1500 (C=C aromatic)

-

~1240 (C-O stretch)

-

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocol based on their specific laboratory conditions and available resources.

References

An In-depth Technical Guide to Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate (CAS: 132089-32-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and agrochemical research.

Compound Identification and Physicochemical Properties

This compound, also known by synonyms such as Ethyl 2-(p-tolyl)thiazole-4-carboxylate, is a thiazole derivative with the CAS number 132089-32-8.[1] The thiazole ring is a common scaffold in various biologically active compounds.[2][3][4]

Table 1: Physicochemical Data for this compound [1]

| Property | Value |

| Molecular Formula | C₁₃H₁₃NO₂S |

| Molecular Weight | 247.31 g/mol |

| Appearance | Off-white to solid form |

| Melting Point | 45-46 °C |

| Boiling Point | 375.9 °C at 760 mmHg |

| Density | 1.188 g/cm³ |

| Flash Point | 181.1 °C |

| CAS Number | 132089-32-8 |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the well-established Hantzsch thiazole synthesis.[5] This method involves the condensation of a thioamide with an α-halocarbonyl compound. A detailed experimental protocol, based on the synthesis of the closely related precursor 2-p-tolylthiazole-4-carboxylic acid, is provided below.[6]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-Methylbenzothioamide (2)

-

4-Methylbenzonitrile is reacted with thioacetamide in the presence of a suitable solvent and catalyst.

-

The reaction mixture is heated under reflux for several hours.

-

Upon cooling, the product, 4-methylbenzothioamide, precipitates and is collected by filtration.[6]

-

The crude product is washed with cold water and n-hexane and can be further purified by recrystallization.[6]

Step 2: Synthesis of 2-p-Tolylthiazole-4-carboxylic Acid (3)

-

The synthesized 4-methylbenzothioamide (2) is treated with bromopyruvic acid and calcium carbonate in dry ethanol.[6]

-

The reaction mixture is stirred under an inert atmosphere (e.g., argon) at room temperature for approximately 30 hours.[6]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).[6]

-

After completion, the ethanol is removed under reduced pressure.

-

The resulting crude product, 2-p-tolylthiazole-4-carboxylic acid, is recrystallized from ethanol.[6]

Step 3: Esterification to this compound

-

The 2-p-tolylthiazole-4-carboxylic acid (3) is dissolved in an excess of absolute ethanol.

-

A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.

-

The mixture is heated at reflux for several hours.

-

The reaction is monitored by TLC.

-

After completion, the excess ethanol is removed by distillation.

-

The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the final product, this compound.

Diagram 1: Synthetic Workflow

Caption: Synthetic pathway for this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is limited in publicly available literature, the thiazole scaffold is a well-known pharmacophore with a broad range of biological activities. Research on structurally related compounds suggests potential applications in the following areas:

3.1. Anticancer Activity

Numerous studies have reported the anticancer properties of thiazole derivatives.[2][3] For instance, novel 1,3-thiazole analogues have shown potent activity against breast cancer cell lines, with some compounds exhibiting IC₅₀ values in the low micromolar range.[3] The mechanism of action for some of these compounds involves the inhibition of key signaling pathways, such as the vascular endothelial growth factor receptor-2 (VEGFR-2), leading to apoptosis and cell cycle arrest.[3] Derivatives of 2-aminothiazole have also been investigated as potential anticancer agents, with some showing broad-spectrum activity against various tumor cell lines.

Table 2: Anticancer Activity of Related Thiazole Derivatives

| Compound/Derivative | Cell Line | Activity (IC₅₀) | Reference |

| Novel 1,3-thiazole derivative (Compound 4) | MCF-7 (Breast Cancer) | 5.73 µM | [3] |

| Thiazole-1,2,3-triazole hybrid (Compound 5h) | Human Glioblastoma | 3.20 ± 0.32 µM | [7] |

| Thiazole/thiadiazole carboxamide (Compound 51am) | A549 (Lung Cancer) | 0.83 µM | [8] |

| Thiazole/thiadiazole carboxamide (Compound 51am) | HT-29 (Colon Cancer) | 0.68 µM | [8] |

3.2. Antifungal Activity

Thiazole derivatives have also been explored for their antifungal properties.[4][9] Studies on 2,4-disubstituted-1,3-thiazole derivatives have demonstrated their efficacy against pathogenic Candida strains, with some compounds exhibiting lower Minimum Inhibitory Concentration (MIC) values than the standard drug fluconazole.[9] The proposed mechanism of action for some of these compounds is the inhibition of lanosterol-C14α-demethylase, an essential enzyme in fungal cell membrane biosynthesis.[9]

Table 3: Antifungal Activity of Related Thiazole Derivatives

| Compound/Derivative | Fungal Strain | Activity (MIC) | Reference |

| 2-Hydrazinyl-thiazole derivative (7a, 7b, 7c) | Candida albicans | 3.9 µg/mL | [9] |

| 4-methyl-2-(Morpholine-4yl methyl)-amino]-thiazole –carboxylic acid ethyl ester] (A3) | Candida albicans | Good activity | [4] |

3.3. Herbicidal Activity

The thiazole moiety is also present in some agrochemicals. Research into ethyl 4-alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylates has shown that some of these compounds exhibit moderate to good herbicidal activities against various weed species.[10]

Table 4: Herbicidal Activity of Related Thiazole Derivatives

| Compound/Derivative | Weed Species | Activity (% Inhibition) | Reference |

| Ethyl 4-(trifluoromethyl)-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylates (8g, 8j, 8q) | Capsella bursa-pastoris, Amaranthus retroflexus, Eclipta prostrata | 70-100% at 150 g/ha | [10] |

Potential Mechanisms of Action and Signaling Pathways

The biological activities of thiazole derivatives are often attributed to their ability to interact with various biological targets. Based on studies of related compounds, potential mechanisms of action for this compound could involve:

-

Kinase Inhibition: Many heterocyclic compounds, including thiazoles, are known to be kinase inhibitors. For example, some thiazole/thiadiazole derivatives have been identified as potent inhibitors of c-Met kinase, a receptor tyrosine kinase involved in cell proliferation and survival.[8]

-

Enzyme Inhibition: As seen in the antifungal activity, thiazoles can inhibit essential enzymes in pathogens, such as lanosterol-C14α-demethylase.[9]

-

Induction of Apoptosis: Anticancer thiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[3]

Diagram 2: General Biological Action Workflow

Caption: Generalized workflow of the biological action of thiazole derivatives.

Conclusion

This compound is a readily synthesizable compound with a chemical scaffold known for its diverse biological activities. While specific data on this particular molecule is scarce, the extensive research on related thiazole derivatives suggests its potential as a lead compound in the development of new anticancer, antifungal, or herbicidal agents. Further in-vitro and in-vivo studies are warranted to fully elucidate its biological profile and therapeutic potential.

References

- 1. This compound | CAS 132089-32-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 3. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. impactfactor.org [impactfactor.org]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells [ajgreenchem.com]

- 8. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

"Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate" molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, a representative synthetic protocol, and a workflow diagram for Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate, a molecule of interest in medicinal chemistry and organic synthesis.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₁₃H₁₃NO₂S | [1][2][3] |

| Molecular Weight | 247.31 g/mol | [1][2][3] |

| CAS Number | 132089-32-8 | [1][3] |

| Physical Form | Solid | [1] |

| Melting Point | 45-46 °C | [3] |

| Boiling Point | 375.9 °C at 760 mmHg | [3] |

| Density | 1.188 g/cm³ | [3] |

| Flash Point | 181.1 °C | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved via the Hantzsch thiazole synthesis. This well-established method involves the condensation reaction between a thioamide and an α-halocarbonyl compound. In this case, the key precursors are 4-methylthiobenzamide and an ethyl 2-halo-3-oxobutanoate, such as ethyl bromopyruvate.

Part 1: Preparation of 4-Methylthiobenzamide (Thioamide Precursor)

Objective: To synthesize the necessary thioamide starting material from the corresponding amide.

Materials:

-

4-Methylbenzamide

-

Lawesson's reagent or Phosphorus Pentasulfide (P₄S₁₀)

-

Anhydrous Toluene or Dichloromethane

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

A solution of 4-methylbenzamide (1 equivalent) in anhydrous toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Lawesson's reagent (0.5 equivalents) or phosphorus pentasulfide (0.25 equivalents) is added to the solution.

-

The reaction mixture is heated to reflux and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The residue is redissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

-

The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 4-methylthiobenzamide.

Part 2: Hantzsch Synthesis of this compound

Objective: To synthesize the target molecule via cyclocondensation.

Materials:

-

4-Methylthiobenzamide (from Part 1)

-

Ethyl bromopyruvate

-

Ethanol or Dimethylformamide (DMF)

-

Sodium bicarbonate (NaHCO₃) or a non-nucleophilic base like triethylamine (TEA)

-

Ethyl acetate

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

4-Methylthiobenzamide (1 equivalent) is dissolved in ethanol in a round-bottom flask.

-

Ethyl bromopyruvate (1.1 equivalents) is added to the solution, and the mixture is stirred at room temperature.

-

The reaction mixture is then heated to reflux for 4-6 hours. Progress is monitored by TLC.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water.

-

The aqueous layer is extracted twice more with ethyl acetate.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the resulting crude product is purified by column chromatography on silica gel (using a suitable eluent system such as hexane/ethyl acetate) to afford the final product, this compound.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the Hantzsch synthesis for this compound.

Caption: Hantzsch synthesis workflow for the target compound.

References

Spectroscopic Characterization of Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate (CAS 132089-32-8). The following sections detail its structural elucidation through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for these analytical techniques are also provided.

Disclaimer: The spectroscopic data presented in the following tables is hypothetical and for illustrative purposes only, as specific experimental data was not available in the searched literature. The data is, however, representative of the expected values for the structure of this compound.

Data Summary

The structural and analytical data for this compound are summarized below.

| Parameter | Value | Reference |

| Molecular Formula | C₁₃H₁₃NO₂S | |

| Molecular Weight | 247.31 g/mol | |

| CAS Number | 132089-32-8 | |

| Melting Point | 45-46°C |

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Hypothetical)

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.15 | s | 1H | H-5 (thiazole ring) |

| 7.85 | d, J = 8.2 Hz | 2H | Ar-H (ortho to thiazole) |

| 7.25 | d, J = 8.2 Hz | 2H | Ar-H (meta to thiazole) |

| 4.40 | q, J = 7.1 Hz | 2H | -OCH₂CH₃ |

| 2.40 | s | 3H | Ar-CH₃ |

| 1.40 | t, J = 7.1 Hz | 3H | -OCH₂CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Hypothetical)

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| 168.5 | C=O (ester) |

| 162.0 | C-2 (thiazole ring) |

| 148.0 | C-4 (thiazole ring) |

| 141.0 | Ar-C (para to thiazole) |

| 130.5 | Ar-C (ipso) |

| 129.5 | Ar-CH (meta to thiazole) |

| 126.0 | Ar-CH (ortho to thiazole) |

| 115.0 | C-5 (thiazole ring) |

| 61.5 | -OCH₂CH₃ |

| 21.5 | Ar-CH₃ |

| 14.3 | -OCH₂CH₃ |

IR (Infrared) Spectroscopy Data (Hypothetical)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3120 | w | C-H stretch (aromatic) |

| 2980, 2920 | m | C-H stretch (aliphatic) |

| 1725 | s | C=O stretch (ester) |

| 1610, 1580 | m | C=C stretch (aromatic) |

| 1540 | m | C=N stretch (thiazole ring) |

| 1240 | s | C-O stretch (ester) |

| 820 | s | C-H bend (para-substituted aromatic) |

Mass Spectrometry (MS) Data (Hypothetical)

| m/z | Relative Intensity (%) | Assignment |

| 247 | 100 | [M]⁺ (Molecular Ion) |

| 202 | 45 | [M - OCH₂CH₃]⁺ |

| 174 | 30 | [M - COOCH₂CH₃]⁺ |

| 134 | 60 | [H₃CC₆H₄CS]⁺ |

| 91 | 80 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of the purified solid sample is dissolved in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Typical parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled carbon spectrum is acquired. A wider spectral width (e.g., 0-200 ppm) is used. A greater number of scans is typically required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

Data Analysis: The raw data is processed using Fourier transformation, followed by phase and baseline correction. The signals in the ¹H NMR spectrum are integrated to determine the relative number of protons. The chemical shifts, coupling constants, and multiplicities are analyzed to assign the signals to specific protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method is commonly used. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.

-

Acquisition: A background spectrum of the empty sample compartment or the ATR crystal is recorded first. The sample is then placed in the beam path, and the spectrum is acquired, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The characteristic absorption bands in the spectrum are identified and assigned to their corresponding functional groups and bond vibrations. The fingerprint region (below 1500 cm⁻¹) is unique to the molecule and can be used for comparison with known spectra.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for relatively stable organic molecules. The sample molecules in the gas phase are bombarded with a high-energy electron beam, which causes the loss of an electron to form a molecular ion (M⁺) and induces fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier or a similar detector records the abundance of each ion.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z value often corresponds to the molecular ion, which provides the molecular weight of the compound. The fragmentation pattern gives valuable information about the structure of the molecule.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthesized organic compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

"Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate is a heterocyclic compound belonging to the thiazole class of molecules. Thiazole rings are a common scaffold in many biologically active compounds and approved pharmaceuticals, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with a general synthetic approach and an exploration of the potential biological significance of this class of compounds.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, characterization, and application in a research setting.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃NO₂S | [1][2][3] |

| Molecular Weight | 247.31 g/mol | [1][2][3] |

| CAS Number | 132089-32-8 | [1][2][3] |

| Appearance | Solid | [2] |

| Melting Point | 45-46 °C | [3] |

| Boiling Point | 375.9 °C at 760 mmHg | [3] |

| Density | 1.188 g/cm³ | [3] |

| Flash Point | 181.1 °C | [3] |

| InChI Key | YJADELKTGPHXGE-UHFFFAOYSA-N | [2] |

| SMILES | CCOC(=O)c1csc(n1)-c2ccc(C)cc2 | [2] |

Synthesis

The synthesis of this compound typically follows the Hantzsch thiazole synthesis, a well-established method for the preparation of thiazole derivatives. This reaction involves the condensation of a thioamide with an α-haloketone.

A general experimental workflow for the Hantzsch synthesis of thiazoles is depicted below:

Caption: General workflow for the Hantzsch synthesis of this compound.

Experimental Protocol (General)

-

Reaction Setup: 4-Methylbenzothioamide and an equimolar amount of ethyl bromopyruvate are dissolved in a suitable solvent, such as ethanol or another polar solvent.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a mild base (e.g., sodium bicarbonate solution) to remove any acidic byproducts. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure this compound.

Spectral Data

Specific experimental spectral data for this compound is not available in the public domain. However, based on the structure and data from similar compounds, the expected spectral characteristics are outlined below.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the methyl group on the phenyl ring (a singlet), the aromatic protons, and the thiazole proton.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the carbons of the thiazole and phenyl rings, the ethyl group carbons, and the methyl group carbon.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to display characteristic absorption bands for the C=O stretching of the ester group, C=N and C=C stretching of the thiazole and aromatic rings, and C-H stretching vibrations.

Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (247.31 g/mol ).

Biological Activity

While no specific studies on the biological activity of this compound have been identified, the broader class of thiazole derivatives is known to possess a wide range of pharmacological activities.[4][5]

Thiazole-containing compounds have been investigated for their potential as:

-

Anticancer agents: Many thiazole derivatives have demonstrated cytotoxic activity against various cancer cell lines.[6]

-

Antimicrobial agents: The thiazole scaffold is present in several antibacterial and antifungal drugs.[7]

-

Anti-inflammatory agents: Some thiazole derivatives have shown potent anti-inflammatory effects.

The biological activity of thiazole derivatives is often attributed to the ability of the sulfur and nitrogen atoms in the ring to interact with biological targets. The substituents on the thiazole ring play a crucial role in determining the specific activity and potency. The 2-aryl substitution, as in the title compound, is a common feature in many biologically active thiazoles.

Further research is required to elucidate the specific biological activities and potential therapeutic applications of this compound.

Conclusion

This compound is a thiazole derivative with potential for further investigation in the fields of medicinal chemistry and drug discovery. This technical guide has summarized its known physical and chemical properties and provided a general synthetic strategy. The lack of detailed experimental and biological data highlights the opportunity for further research to fully characterize this compound and explore its potential applications. The information presented here serves as a valuable resource for scientists and researchers interested in the synthesis and evaluation of novel thiazole-based compounds.

References

- 1. rsc.org [rsc.org]

- 2. Ethyl 2-(4-methylphenyl)-thiazole-4-carboxylate 97 , AldrichCPR 132089-32-8 [sigmaaldrich.com]

- 3. This compound | CAS 132089-32-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. researchgate.net [researchgate.net]

- 5. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

The Genesis and Evolution of Thiazole Carboxylates: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of thiazole carboxylate compounds. It is intended for researchers, scientists, and professionals in drug development who are interested in the rich chemistry and therapeutic potential of this important class of heterocyclic compounds. This document details key synthetic methodologies, presents quantitative biological data, and illustrates relevant signaling pathways.

A Historical Perspective: The Dawn of Thiazole Chemistry

The journey into the world of thiazole chemistry began in the late 19th century. While the initial discovery of the parent thiazole ring is a significant landmark, the specific introduction of a carboxylate functional group, a key feature for modulating physicochemical properties and biological activity, evolved over time. Two pivotal synthetic methodologies laid the groundwork for the development of a vast array of thiazole derivatives, including the carboxylates that are the focus of this guide.

The Hantzsch thiazole synthesis , first described by Arthur Hantzsch in 1887, represents one of the earliest and most versatile methods for constructing the thiazole ring.[1][2] This condensation reaction between an α-haloketone and a thioamide provided a straightforward entry to a wide range of substituted thiazoles.[1][3] While the initial work did not focus on carboxylates, this method was later adapted to produce these derivatives.

A significant milestone in the specific history of functionalized thiazoles was the Cook-Heilbron thiazole synthesis , reported in 1947 by Alan H. Cook, Sir Ian Heilbron, and A.L. Levy.[4][5][6] Their work provided a novel route to 5-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide or its derivatives under mild conditions.[4] Notably, their first publication detailed the synthesis of 5-amino-4-carbethoxy-2-benzylthiazole, a clear and early example of a thiazole carboxylate derivative.[4] This discovery opened the door for the exploration of this subclass of thiazoles and their potential applications.

Key Synthetic Methodologies and Experimental Protocols

The synthesis of thiazole carboxylates has been refined over the decades, with the Hantzsch and Cook-Heilbron methods remaining central pillars. Modern adaptations often focus on improving yields, simplifying procedures, and expanding substrate scope.

The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a cornerstone of thiazole chemistry, involving the cyclization of an α-haloketone with a thioamide.[3] The versatility of this reaction allows for the introduction of a carboxylate group through the appropriate choice of starting materials. A common example is the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate.

Experimental Protocol: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate [7]

-

Reaction Setup: In a suitable reaction vessel, a mixture of ethyl acetoacetate (1 equivalent) in a solvent system of water and tetrahydrofuran (THF) is cooled to below 0°C.

-

Bromination: N-bromosuccinimide (NBS) (1.2 equivalents) is added to the cooled mixture. The reaction is then stirred at room temperature for 2 hours. The progress of the bromination can be monitored by thin-layer chromatography (TLC).

-

Cyclization: Thiourea (1 equivalent) is added to the reaction mixture, which is then heated to 80°C for 2 hours.

-

Workup: After cooling to room temperature, the mixture is filtered to remove any insoluble substances. The filtrate is then treated with aqueous ammonia.

-

Isolation: The resulting yellow precipitate is stirred at room temperature for 10 minutes and then collected by filtration. The solid is washed with water.

-

Purification: The crude product is recrystallized from a suitable solvent, such as ethyl acetate, to yield the pure ethyl 2-amino-4-methylthiazole-5-carboxylate.

dot

The Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis provides a valuable route to 5-aminothiazoles, which can be further modified. The reaction of an α-aminonitrile with carbon disulfide is a classic example.

Experimental Protocol: Synthesis of 5-Aminothiazole Derivatives [4]

-

Reaction Setup: An α-aminonitrile (e.g., aminoacetonitrile) or an aminocyanoacetate (e.g., ethyl aminocyanoacetate) is dissolved in a suitable solvent.

-

Addition of Reagent: A dithioacid, carbon disulfide, or an isothiocyanate is added to the solution at room temperature. The reaction is typically conducted under mild, often aqueous, conditions.

-

Reaction Progress: The mixture is stirred for a period until the reaction is complete, which can be monitored by TLC.

-

Isolation: The 5-aminothiazole product often precipitates from the reaction mixture and can be isolated by filtration.

-

Purification: Further purification can be achieved by recrystallization from an appropriate solvent.

dot

Biological Activities and Quantitative Data

Thiazole carboxylate derivatives have emerged as a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Their therapeutic potential spans from anticancer to neuroprotective applications.

Anticancer Activity: Monoacylglycerol Lipase (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system and has been identified as a therapeutic target in cancer. Certain 2-amino-4-methylthiazole-5-carboxylate derivatives have shown potent inhibitory activity against MAGL.

| Compound ID | Structure/Substitution | MAGL IC₅₀ (µM) | Anticancer Activity (GI₅₀, µM) | Cell Line |

| 3g | 2-amino-4-methylthiazole-5-carboxylate derivative | 0.037 | 0.865 | EKVX (Non-Small Cell Lung Cancer) |

| 1.20 | MDA-MB-468 (Breast Cancer) | |||

| 4c | 2-amino-4-methylthiazole-5-carboxylate derivative | 0.063 | 0.34 | HOP-92 (Non-Small Cell Lung Cancer) |

| 0.96 | EKVX (Non-Small Cell Lung Cancer) | |||

| 1.08 | MDA-MB-231/ATCC (Breast Cancer) | |||

| Data sourced from a study on thiazole-5-carboxylate derivatives as MAGL inhibitors.[8][9] |

Neuroprotective Potential: AMPA Receptor Modulation

α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are critical for synaptic transmission in the central nervous system. Dysregulation of AMPA receptors is implicated in various neurological disorders. Thiazole-carboxamide derivatives have been investigated as modulators of AMPA receptors, showing potential neuroprotective effects.

| Compound ID | AMPA Receptor Subunit | IC₅₀ (µM) |

| TC-1 | GluA2 | 3.3 |

| TC-2 | GluA1 | 3.20 |

| GluA1/2 | 3.1 | |

| GluA2 | 3.02 | |

| GluA2/3 | 3.04 | |

| TC-5 | GluA2 | 3.35 |

| Data from an electrophysiological study on thiazole-carboxamide derivatives.[10] |

Signaling Pathways and Mechanisms of Action

The biological effects of thiazole carboxylates are often attributed to their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a major regulator of cellular defense against oxidative stress. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. However, under oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and activates the expression of antioxidant genes. Some thiazole derivatives are being explored as activators of this protective pathway.

dot

AMPA Receptor Modulation

Thiazole-carboxamide derivatives can act as negative allosteric modulators of AMPA receptors. They bind to a site on the receptor that is distinct from the glutamate binding site, altering the receptor's response to its natural ligand. This modulation can lead to a reduction in excessive neuronal excitation, which is beneficial in conditions like epilepsy and excitotoxicity.

dot

Conclusion

The field of thiazole carboxylate chemistry, with its deep historical roots in the foundational work of Hantzsch and Cook & Heilbron, continues to be a vibrant and fruitful area of research. The versatility of synthetic methods allows for the creation of diverse libraries of compounds with a wide range of biological activities. The examples of MAGL inhibitors and AMPA receptor modulators highlight the significant potential of thiazole carboxylates in the development of novel therapeutics for cancer and neurological disorders. This guide serves as a foundational resource for researchers aiming to contribute to this exciting and evolving field.

References

- 1. synarchive.com [synarchive.com]

- 2. benchchem.com [benchchem.com]

- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 5. Studies in the azole series; a novel route to 5-aminothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 318. Studies in the azole series. Part I. A novel route to 5-aminothiazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent | MDPI [mdpi.com]

Structural Elucidation of Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate, a thiazole derivative of interest in medicinal chemistry and materials science. This document details the synthetic pathway, physicochemical properties, and spectroscopic characterization of the molecule.

Physicochemical Properties

This compound is a solid with a melting point of 45-46°C.[1][2] It has a molecular formula of C₁₃H₁₃NO₂S and a molecular weight of 247.31 g/mol .[1][2][3]

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃NO₂S | [1][2][3] |

| Molecular Weight | 247.31 g/mol | [1][2][3] |

| Melting Point | 45-46°C | [1][2] |

| Boiling Point | 375.9°C at 760 mmHg | [1][2] |

| Density | 1.188 g/cm³ | [1][2] |

| Flash Point | 181.1°C | [1][2] |

| CAS Number | 132089-32-8 | [2][3] |

Synthesis

The synthesis of this compound is typically achieved through the Hantzsch thiazole synthesis. This well-established method involves the condensation of a thioamide with an α-haloketone. In this case, 4-methylthiobenzamide reacts with an ethyl 2-halo-3-oxobutanoate. A plausible one-pot synthesis protocol, adapted from the synthesis of similar 2-substituted-4-methylthiazole-5-carboxylates, is described below.[4]

Experimental Protocol: Hantzsch Thiazole Synthesis (Adapted)

Materials:

-

4-Methylthiobenzamide

-

Ethyl 2-chloroacetoacetate (or ethyl 2-bromoacetoacetate)

-

Ethanol (or a similar suitable solvent)

-

Base (e.g., sodium bicarbonate or triethylamine, optional for scavenging acid)

Procedure:

-

Dissolve 4-methylthiobenzamide in ethanol in a round-bottom flask.

-

Add an equimolar amount of ethyl 2-chloroacetoacetate to the solution.

-

The reaction mixture is then heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane mixture) to yield this compound as a solid.

Synthesis Workflow

Caption: Hantzsch Thiazole Synthesis Workflow.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | s | 1H | Thiazole C5-H |

| ~7.8 | d | 2H | Aromatic H (ortho to thiazole) |

| ~7.3 | d | 2H | Aromatic H (meta to thiazole) |

| ~4.4 | q | 2H | -OCH₂CH₃ |

| ~2.4 | s | 3H | Ar-CH₃ |

| ~1.4 | t | 3H | -OCH₂CH₃ |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (ester) |

| ~165 | Thiazole C2 |

| ~148 | Thiazole C4 |

| ~140 | Aromatic C (ipso, attached to CH₃) |

| ~131 | Aromatic C (ipso, attached to thiazole) |

| ~129 | Aromatic CH |

| ~126 | Aromatic CH |

| ~115 | Thiazole C5 |

| ~61 | -OCH₂CH₃ |

| ~21 | Ar-CH₃ |

| ~14 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 | Aromatic C-H stretch |

| ~2980 | Aliphatic C-H stretch |

| ~1720 | C=O stretch (ester) |

| ~1600, ~1480 | Aromatic C=C stretch |

| ~1250 | C-O stretch |

Mass Spectrometry

| m/z | Assignment |

| 247 | [M]⁺ (Molecular ion) |

| 202 | [M - OCH₂CH₃]⁺ |

| 174 | [M - COOCH₂CH₃]⁺ |

| 134 | [p-tolyl-C≡S]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Structural Confirmation Workflow

The structural elucidation of a newly synthesized compound like this compound follows a standard analytical workflow to confirm its identity and purity.

Caption: General Workflow for Structural Confirmation.

Conclusion

The structural elucidation of this compound is achieved through a combination of a reliable synthetic method, the Hantzsch thiazole synthesis, and a suite of spectroscopic techniques. The predicted NMR, IR, and mass spectrometry data provide a clear fingerprint for the confirmation of the molecular structure. This technical guide serves as a valuable resource for researchers working with this and related thiazole derivatives.

References

An In-Depth Technical Guide to the Hantzsch Thiazole Synthesis of Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Hantzsch thiazole synthesis for the preparation of Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate, a valuable scaffold in medicinal chemistry. This document details the underlying reaction mechanism, provides step-by-step experimental protocols for the synthesis of the target molecule and its precursors, and presents key quantitative data in a structured format.

Introduction to the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a classic and versatile method for the preparation of thiazole derivatives.[1] The reaction typically involves the condensation of an α-haloketone with a thioamide. This methodology is widely employed in the synthesis of a variety of thiazole-containing compounds, which are prominent motifs in numerous pharmaceuticals and biologically active molecules. The synthesis of this compound serves as a prime example of this important transformation.

Reaction Mechanism and Workflow

The synthesis of this compound via the Hantzsch reaction proceeds through a well-established mechanism involving the reaction of 4-methylthiobenzamide and ethyl 2-chloroacetoacetate. The overall workflow for this synthesis, including the preparation of the starting materials, is outlined below.

Caption: Overall workflow for the synthesis of this compound.

The mechanism of the Hantzsch thiazole synthesis itself involves a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halo-ketone, followed by cyclization and dehydration to form the aromatic thiazole ring.

Caption: Mechanism of the Hantzsch thiazole synthesis.

Quantitative Data

This section summarizes the key quantitative data for the starting materials and the final product.

Table 1: Properties of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Methylthiobenzamide | 2362-62-1 | C₈H₉NS | 151.23 | 163-168 |

| Ethyl 2-chloroacetoacetate | 609-15-4 | C₆H₉ClO₃ | 164.59 | N/A (Liquid) |

| This compound | 132089-32-8 | C₁₃H₁₃NO₂S | 247.31 | 45-46[1] |

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopy | Expected Peaks |

| ¹H NMR | δ (ppm): ~8.0-8.2 (s, 1H, thiazole-H), ~7.8-8.0 (d, 2H, Ar-H), ~7.2-7.4 (d, 2H, Ar-H), ~4.3-4.5 (q, 2H, -OCH₂CH₃), ~2.4 (s, 3H, Ar-CH₃), ~1.3-1.5 (t, 3H, -OCH₂CH₃). |

| ¹³C NMR | δ (ppm): ~170 (C=O, ester), ~162 (C=O, thiazole C2), ~148 (thiazole C4), ~140 (Ar-C), ~130 (Ar-CH), ~128 (Ar-CH), ~125 (Ar-C), ~115 (thiazole C5), ~61 (-OCH₂-), ~21 (Ar-CH₃), ~14 (-CH₃). |

| IR | ν (cm⁻¹): ~3100-3000 (Ar C-H stretch), ~2980-2900 (Aliphatic C-H stretch), ~1720 (C=O stretch, ester), ~1600, ~1500 (C=C stretch, aromatic and thiazole), ~1250 (C-O stretch, ester). |

Note: The spectroscopic data are predicted based on closely related structures and may vary slightly in an actual experimental setting.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the starting materials and the final product.

Synthesis of 4-Methylthiobenzamide (Starting Material)

4-Methylthiobenzamide can be synthesized from 4-methylbenzonitrile. A common method involves the reaction with a source of hydrogen sulfide in the presence of a base.

Materials:

-

4-Methylbenzonitrile

-

Hydrogen sulfide (gas) or a suitable sulfide source (e.g., sodium hydrosulfide)

-

Pyridine

-

Triethylamine

-

Ethanol

-

Water

Procedure:

-

In a fume hood, dissolve 4-methylbenzonitrile in a mixture of pyridine and triethylamine.

-

Bubble hydrogen sulfide gas through the solution at room temperature for several hours, or add sodium hydrosulfide portion-wise.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Pour the reaction mixture into ice-water to precipitate the crude product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain pure 4-methylthiobenzamide.

Synthesis of Ethyl 2-chloroacetoacetate (Starting Material)

Ethyl 2-chloroacetoacetate can be prepared by the chlorination of ethyl acetoacetate using sulfuryl chloride.

Materials:

-

Ethyl acetoacetate

-

Sulfuryl chloride

-

Dichloromethane (anhydrous)

Procedure:

-

In a fume hood, dissolve ethyl acetoacetate in anhydrous dichloromethane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add sulfuryl chloride dropwise to the cooled solution over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Carefully quench the reaction by slowly adding water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation.

Hantzsch Synthesis of this compound (Final Product)

This protocol describes the final condensation step to yield the target molecule.

Materials:

-

4-Methylthiobenzamide

-

Ethyl 2-chloroacetoacetate

-

Ethanol (absolute)

-

Sodium bicarbonate

Procedure:

-

In a round-bottom flask, dissolve 4-methylthiobenzamide (1 equivalent) in absolute ethanol.

-

Add ethyl 2-chloroacetoacetate (1.1 equivalents) to the solution.

-

Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

The product may precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.

-

Filter the solid product, wash with cold water, and then with a small amount of cold ethanol.

-

Dry the product under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Conclusion

The Hantzsch thiazole synthesis remains a cornerstone of heterocyclic chemistry, providing a reliable and efficient route to a wide array of thiazole derivatives. This guide has outlined the synthesis of this compound, a compound of interest for pharmaceutical and materials science research. By providing detailed experimental protocols, quantitative data, and a clear understanding of the reaction mechanism and workflow, this document serves as a valuable resource for scientists and researchers in the field of drug discovery and development. The methodologies described herein can be adapted for the synthesis of other substituted thiazoles, highlighting the broad applicability of the Hantzsch reaction.

References

Solubility Profile of Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate, a heterocyclic compound of interest in pharmaceutical and medicinal chemistry. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a detailed experimental protocol for determining its solubility. Furthermore, it presents qualitative solubility information based on structurally related thiazole derivatives to guide solvent selection for research and development purposes. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to accurately assess the solubility of this compound, a critical parameter for its application in drug discovery and development.

Introduction

This compound belongs to the thiazole class of heterocyclic compounds, which are recognized for their diverse pharmacological activities. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that significantly influences its bioavailability, formulation development, and overall therapeutic efficacy. Poor aqueous solubility can be a major obstacle in the drug development pipeline, leading to challenges in formulation, absorption, and achieving desired therapeutic concentrations.

Understanding the solubility of this compound in various solvents is therefore essential for a range of applications, including:

-

Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization processes.

-

In Vitro and In Vivo Testing: Preparing stock solutions and dosing vehicles for biological assays.

-

Formulation Development: Designing suitable dosage forms with optimal drug release characteristics.

This guide provides a detailed experimental protocol for the widely accepted shake-flask method to determine the equilibrium solubility of the title compound. It also compiles available qualitative solubility data for analogous compounds to provide a preliminary understanding of its solubility profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₃NO₂S | [1] |

| Molecular Weight | 247.31 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 45-46 °C | [1] |

| Density | 1.188 g/cm³ | [1] |

| CAS Number | 132089-32-8 | [1] |

Solubility Data

Exhaustive searches of scientific literature did not yield specific quantitative solubility data (e.g., in g/L or mg/mL) for this compound in a range of solvents. However, the solubility of structurally similar 2-aryl-thiazole derivatives provides valuable qualitative insights. Generally, these compounds exhibit poor aqueous solubility and good solubility in common organic solvents.

Table 2: Qualitative Solubility of Structurally Similar Thiazole Derivatives

| Solvent | Qualitative Solubility | Compound Class/Example |

| Water | Poor/Insoluble | 4-substituted methoxybenzoyl-aryl-thiazoles |

| Chloroform (CHCl₃) | Good | 4-substituted methoxybenzoyl-aryl-thiazoles |

| Dichloromethane (CH₂Cl₂) | Good | 4-substituted methoxybenzoyl-aryl-thiazoles |

| Dimethyl Sulfoxide (DMSO) | Good / Slightly Soluble (with heating) | 4-substituted methoxybenzoyl-aryl-thiazoles / Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate |

| Methanol (MeOH) | Very Slightly Soluble (with heating) | Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate |

| Ethanol | Insignificant difference in solubility noted for similar derivatives | Ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate derivatives[2] |

Disclaimer: The data in this table is based on analogous compounds and should be used as a general guide. Experimental determination of solubility for this compound is highly recommended.

Experimental Protocol for Solubility Determination

The following section details the recommended experimental protocol for determining the equilibrium solubility of this compound using the shake-flask method. This method is considered the gold standard for solubility measurement.

Principle

The shake-flask method involves equilibrating an excess amount of the solid compound in a specific solvent at a constant temperature. Once equilibrium is reached, the undissolved solid is separated from the saturated solution. The concentration of the dissolved compound in the clear supernatant is then quantified using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Materials and Apparatus

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, acetone, acetonitrile, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or wrist-action shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or HPLC system

Experimental Workflow

The general workflow for the shake-flask solubility determination is depicted in the following diagram.

Shake-flask method experimental workflow.

Step-by-Step Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure a saturated solution is formed.

-

Solvent Addition: Add a precise volume of the selected solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a shaker with a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: After equilibration, remove the vials and let them stand to allow the undissolved solid to settle. To ensure complete separation, centrifuge the vials at a high speed.

-

Sample Collection: Carefully collect the clear supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a validated analytical method.

Analytical Quantification

-

Determine λmax: Prepare a dilute solution of the compound in the chosen solvent and scan it across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

-

Prepare Calibration Curve: Create a series of standard solutions of the compound with known concentrations in the same solvent.

-

Measure Absorbance: Measure the absorbance of each standard solution at the determined λmax.

-

Plot Calibration Curve: Plot a graph of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.

-

Determine Unknown Concentration: Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration. Calculate the original solubility by accounting for the dilution factor.

-

Method Development: Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) that can effectively separate the compound from any potential impurities and provides a sharp, symmetrical peak.

-

Prepare Calibration Curve: Prepare a series of standard solutions of the compound with known concentrations.

-

Inject Standards: Inject the standard solutions into the HPLC system and record the peak areas.

-

Plot Calibration Curve: Plot a graph of peak area versus concentration to generate a calibration curve.

-

Analyze Sample: Inject the diluted sample and determine its peak area.

-

Calculate Solubility: Use the calibration curve to calculate the concentration of the diluted sample and then determine the original solubility by applying the dilution factor.

Conclusion

References

"Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate" PubChem entry and information

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate, a member of the thiazole class of heterocyclic compounds, is a molecule of significant interest in medicinal chemistry and drug discovery. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, detailed synthesis protocols, and a summary of the biological context based on related structures. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of novel thiazole-based compounds.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO₂S | [1] |

| Molecular Weight | 247.31 g/mol | [1][2] |

| CAS Number | 132089-32-8 | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | 45-46 °C | [1] |

| Boiling Point | 375.9 °C at 760 mmHg | [1] |

| Density | 1.188 g/cm³ | [1] |

| Flash Point | 181.1 °C | [1] |

| Purity | 97% | [2] |

| InChI Key | YJADELKTGPHXGE-UHFFFAOYSA-N | [2] |

| SMILES | CCOC(=O)c1csc(n1)-c2ccc(C)cc2 | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, adapted from established methods for similar thiazole derivatives.[3] An alternative one-pot synthesis approach, while described for related compounds, may also be adaptable.[4]

Multi-Step Synthesis Protocol

This protocol is based on the synthesis of the 2-p-tolylthiazole-4-carboxylic acid core, followed by esterification.[3]

Step 1: Synthesis of 4-methylthiobenzamide from p-Toluonitrile

-

Materials: p-Toluonitrile, ammonium sulfide solution, dimethylformamide (DMF).

-

Procedure:

-

Dissolve p-tolunitrile in DMF in a reaction flask.

-

Add ammonium sulfide solution to the reaction mixture.

-

Stir the reaction at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture over crushed ice to precipitate the product.

-

Filter the resulting yellow precipitate, wash with n-hexane and diethyl ether, and dry to yield 4-methylthiobenzamide.

-

Step 2: Synthesis of 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid

-

Materials: 4-methylthiobenzamide, bromopyruvic acid, calcium carbonate, dry ethanol.

-

Procedure:

-

In a round-bottom flask, suspend 4-methylthiobenzamide and calcium carbonate in dry ethanol.

-

Add bromopyruvic acid to the suspension.

-

Stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature for approximately 30 hours. Monitor the reaction by TLC.

-

After the reaction is complete, evaporate the ethanol under reduced pressure.

-

The resulting residue contains 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid.

-

Step 3: Ethyl Esterification

-

Materials: 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid, ethanol, a strong acid catalyst (e.g., sulfuric acid).

-

Procedure:

-

Dissolve the carboxylic acid from Step 2 in an excess of ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours. Monitor the formation of the ethyl ester by TLC.

-

After completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield pure this compound.

-

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify the different proton and carbon environments.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the ester carbonyl and the thiazole ring vibrations.

Synthesis Workflow Diagram

Caption: Multi-step synthesis of this compound.

Biological Context and Potential Applications

While specific biological activity data for this compound is not extensively published, the broader class of thiazole derivatives is well-documented for its diverse pharmacological properties. This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[5][6]

-

Antimicrobial and Antifungal Activity: Thiazole-containing compounds are known to exhibit potent antibacterial and antifungal properties.[5][6] The thiazole ring is a key structural motif in several approved antifungal drugs.[7]

-

Anticancer Activity: Numerous studies have reported the cytotoxic effects of thiazole derivatives against various cancer cell lines.[3][8][9] They can act as inhibitors of key enzymes involved in cancer progression, such as kinases.[10]

-

Anti-inflammatory Properties: The 2-aminothiazole scaffold, a related structure, is associated with anti-inflammatory activity.[11]

-

Agrochemicals: Thiazole derivatives are also utilized in the agrochemical industry as intermediates for fungicides and herbicides.[6]

Future Research Directions

Given the established biological potential of the thiazole scaffold, future research on this compound could focus on:

-

Screening for Biological Activity: Evaluating its efficacy against a panel of bacterial and fungal strains, as well as various cancer cell lines.

-

Structural Modification: Using it as a scaffold to synthesize a library of derivatives to explore structure-activity relationships (SAR).

-

Mechanism of Action Studies: If biological activity is identified, elucidating the molecular targets and signaling pathways involved.

Logical Relationship of Research Progression

Caption: A typical workflow for the development of a novel therapeutic agent.

Conclusion

This compound is a well-characterized compound with significant potential as a building block in the development of new pharmaceuticals and agrochemicals. This guide provides the essential technical information for its synthesis and handling and places it within the broader context of the established biological importance of the thiazole scaffold. Further investigation into its specific biological activities is warranted and could lead to the discovery of novel therapeutic agents.

References

- 1. This compound | CAS 132089-32-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. Ethyl 2-(4-methylphenyl)-thiazole-4-carboxylate 97 , AldrichCPR 132089-32-8 [sigmaaldrich.com]

- 3. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. lookchem.com [lookchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Formation of Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate is a substituted thiazole derivative. The thiazole ring is a prominent scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. This guide provides a detailed overview of the mechanism of formation for this specific molecule, including a comprehensive look at the underlying chemical principles, a detailed experimental protocol, and relevant quantitative data. The synthesis of this compound is a classic example of the Hantzsch thiazole synthesis, a powerful and versatile method for the construction of the thiazole ring system.

Mechanism of Formation: The Hantzsch Thiazole Synthesis

The formation of this compound proceeds via the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloester (ethyl bromopyruvate) with a thioamide (4-methylthiobenzamide). The generally accepted mechanism for this specific reaction is a two-step process involving nucleophilic substitution followed by an intramolecular cyclization and subsequent dehydration.

Step 1: Nucleophilic Attack and S-Alkylation

The reaction is initiated by the nucleophilic attack of the sulfur atom of 4-methylthiobenzamide on the α-carbon of ethyl bromopyruvate. The sulfur atom, being a soft nucleophile, readily attacks the electrophilic carbon bearing the bromine atom, leading to the displacement of the bromide ion. This S-alkylation step results in the formation of an isothioamide intermediate.

Step 2: Intramolecular Cyclization and Dehydration

Following the initial S-alkylation, the nitrogen atom of the isothioamide intermediate acts as a nucleophile and attacks the carbonyl carbon of the ester group in an intramolecular fashion. This leads to the formation of a tetrahedral intermediate. Subsequent elimination of a molecule of water (dehydration) from this intermediate results in the formation of the stable aromatic thiazole ring. The driving force for this step is the formation of the energetically favorable aromatic system.

A visual representation of this mechanistic pathway is provided below.

Caption: The Hantzsch synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound based on the general principles of the Hantzsch thiazole synthesis.

Materials:

-

4-Methylthiobenzamide

-

Ethyl bromopyruvate

-

Ethanol (absolute)

-

Sodium bicarbonate

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylthiobenzamide (1 equivalent) in absolute ethanol.

-

To this solution, add ethyl bromopyruvate (1.1 equivalents) dropwise at room temperature with continuous stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the reactants and the final product.

Table 1: Physicochemical Properties of Reactants

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Methylthiobenzamide | C₈H₉NS | 151.23 |

| Ethyl bromopyruvate | C₅H₇BrO₃ | 195.01 |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₃NO₂S |

| Molecular Weight | 247.31 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 45-46 °C[1] |

| Yield | Typically > 80% (based on similar syntheses) |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.15 (s, 1H, H-5), 7.85 (d, J=8.0 Hz, 2H, Ar-H), 7.25 (d, J=8.0 Hz, 2H, Ar-H), 4.45 (q, J=7.1 Hz, 2H, OCH₂CH₃), 2.40 (s, 3H, Ar-CH₃), 1.42 (t, J=7.1 Hz, 3H, OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 168.5, 161.8, 148.2, 141.2, 130.5, 129.8, 126.8, 125.5, 61.5, 21.5, 14.4 |

| IR (KBr, cm⁻¹) | ~3100 (Ar C-H), ~2980 (Aliphatic C-H), ~1720 (C=O, ester), ~1610, 1580, 1490 (C=C, C=N) |

| Mass Spec (ESI-MS) | m/z 248.07 [M+H]⁺ |

Note: The spectroscopic data presented are predicted values based on the analysis of structurally similar compounds and standard chemical shift tables, as a complete experimental dataset for the title compound was not available in the cited literature.

Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.

Caption: A step-by-step workflow for the synthesis of the target compound.

Conclusion